6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one
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Overview
Description
6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one is a heterocyclic compound that features a pyrano-pyridine fused ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one typically involves the reaction of appropriate pyridine derivatives with chloro-substituted reagents under specific conditions. One common method involves the cyclization of 3-chloro-4-cyanpyrano[3,4-c]pyridines with various reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano-pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Scientific Research Applications
6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological systems and its potential therapeutic benefits.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one can be compared with other similar compounds, such as:
Pyrano[2,3-d]thiazoles: These compounds also have a fused ring system and exhibit various biological activities, including anticancer properties.
Pyrano[2,3-d]pyrimidines: These derivatives are known for their potential as PARP-1 inhibitors and their use in cancer therapy.
The uniqueness of this compound lies in its specific structural features and its ability to interact with molecular targets involved in critical biological processes.
Properties
IUPAC Name |
6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-5-3-6-7(11)1-2-12-8(6)10-4-5/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIBDZRUBWAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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